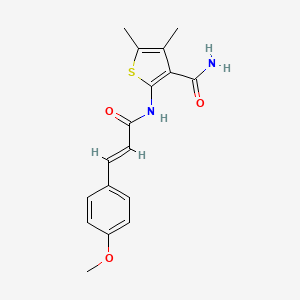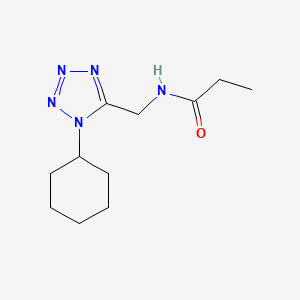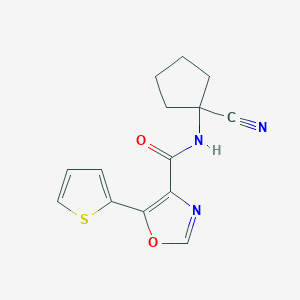
(S)-3-Methyl-2-(1H-pyrrole-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Synthesis Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . There are also various methods for the synthesis of pyrroles, such as the Paal-Knorr Pyrrole Synthesis .
Molecular Structure Analysis
The structure of pyrrole-2-carboxaldehydes contains a formyl functional group at the 2-position of a pyrrole ring .
Chemical Reactions Analysis
In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions .
科学的研究の応用
Biomaterial Applications
Recent advancements in polymer science have revealed the potential of various acid derivatives in creating biodegradable polymers suitable for tissue-engineering applications. For instance, poly(γ-butyrolactone) , a polymer derived from γ-butyrolactone, demonstrates properties ideal for such applications, including a favorable glass transition temperature, tensile strength, and biodegradability to γ-hydroxybutyric acid, a naturally occurring metabolite. This makes it an intriguing material for medical materials research and development (Moore, Adhikari, & Gunatillake, 2005).
Environmental Impact Studies
Parabens, esters of para-hydroxybenzoic acid with various alkyl groups, are widely used in consumer products as preservatives. Studies have highlighted their ubiquity in water systems, leading to environmental concerns due to their potential endocrine-disrupting effects. Understanding the behavior of these compounds in aquatic environments is crucial for assessing their impact and developing strategies for mitigation. Such research underscores the importance of monitoring and regulating synthetic compounds in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Biochemical Research
Levulinic acid (LEV), produced entirely from biomass, has emerged as a versatile building block in drug synthesis due to its dual functional groups (carbonyl and carboxyl), facilitating diverse chemical reactions. Its application in synthesizing cost-effective and cleaner drugs highlights its potential in medicinal chemistry, offering a sustainable alternative to conventional drug synthesis methods. The flexibility and environmental friendliness of LEV underscore the shifting paradigms in pharmaceutical research towards greener and more sustainable practices (Zhang et al., 2021).
Analytical Chemistry
The detection and quantification of carcinogen metabolites in human urine offer insights into the exposure to and the metabolic processing of carcinogens, especially in relation to tobacco use and cancer. Biomarkers like NNAL and NNAL-Gluc , derived from tobacco-specific nitrosamines, serve as critical tools for evaluating exposure to harmful substances and understanding their role in cancer development. Such analytical methodologies are pivotal in public health research for assessing risks and guiding preventive strategies (Hecht, 2002).
特性
IUPAC Name |
(2S)-3-methyl-2-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methyl-2-(1H-pyrrole-1-yl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)
![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)

![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)



![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)


![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)